Potassium diisononyl phosphate
Description
Structurally, it is derived from phosphoric acid esterified with isononyl alcohol and neutralized with potassium. While the evidence primarily references sodium diisononyl phosphate (CAS 94247-21-9) , potassium analogs are chemically analogous, differing only in the counterion. These compounds are used as plasticizers, flame retardants, or stabilizers in polymers, adhesives, and coatings .
Properties
CAS No. |
77963-82-7 |
|---|---|
Molecular Formula |
C18H38KO4P |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
potassium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.K/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |
InChI Key |
JESCFYGSVKTQDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium diisononyl phosphate can be synthesized through the esterification of phosphoric acid with isononyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid and isononyl alcohol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium diisononyl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable to reduction, but under specific conditions, it can be reduced to its corresponding alcohol and phosphate.
Substitution: It can participate in substitution reactions where the isononyl group can be replaced by other alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Oxidation: Formation of isononyl phosphate and other oxidized derivatives.
Reduction: Formation of isononyl alcohol and potassium phosphate.
Substitution: Formation of substituted phosphates with different alkyl groups.
Scientific Research Applications
Chemistry: Potassium diisononyl phosphate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a dispersing agent for biological samples and as a component in buffer solutions.
Industry: In industrial applications, this compound is used in the formulation of detergents, lubricants, and emulsifiers. It is also used in the production of plasticizers and as an anti-corrosion agent.
Mechanism of Action
The mechanism of action of potassium diisononyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. This property is particularly useful in industrial processes where emulsification and dispersion are required.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, to facilitate the formation of stable emulsions and dispersions. It does not have specific biological targets but acts through its physicochemical properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Chemical Structure and Functional Groups
- Diisononyl Phthalate (DiNP): A phthalate ester with two isononyl groups attached to a benzene ring. Widely used as a plasticizer but increasingly restricted due to endocrine-disrupting properties .
- Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH): A hydrogenated alternative to DiNP, replacing the aromatic benzene ring with a cyclohexane moiety. Exhibits lower toxicity and comparable plasticizing efficiency .
- Bis(2-ethylhexyl) Phthalate (DEHP) : A high-molecular-weight phthalate with superior flexibility but significant environmental persistence and health risks .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| KDNP (inferred) | Phosphate ester | Phosphate, isononyl | Plasticizer/Stabilizer |
| DiNP | Phthalate ester | Benzene, isononyl | Plasticizer |
| DINCH | Cyclohexane ester | Cyclohexane, isononyl | Alternative plasticizer |
| DEHP | Phthalate ester | Benzene, 2-ethylhexyl | Plasticizer |
| TBC | Citrate ester | Citric acid, butyl | Biodegradable plasticizer |
Thermal and Mechanical Properties
- DINCH vs. TBC : In polylactic acid (PLA), DINCH maintains a glass transition temperature (Tg) of 50°C even at 20 phr (parts per hundred resin), while TBC reduces Tg to 24°C. DINCH also provides superior water resistance and aging stability .
- DiNP vs. Tricresyl Phosphate : In calcium carbonate coatings, DiNP enhances adhesion and flexibility compared to tricresyl phosphate, which offers better flame retardancy .
Environmental and Health Impacts
- DEHP : Classified as an endocrine disruptor, leading to bans in consumer products in the EU and U.S. .
- DINCH: Lower toxicity profile; metabolizes into non-persistent compounds, making it a preferred alternative .
- KDNP: Limited data exist, but phosphate esters generally exhibit higher thermal stability and lower volatility than phthalates .
Table 2: Key Performance and Regulatory Data
| Compound | Tensile Strength (MPa) | Tg (°C) | Regulatory Status | Environmental Persistence |
|---|---|---|---|---|
| DiNP | 30–41 (PLA blend) | ~50 | Restricted in toys (EU/US) | High |
| DINCH | 41.1 (PLA blend) | 50 | Unrestricted | Low |
| DEHP | Variable | - | Banned in childcare products | Very High |
| TBC | Soft (Tg 24°C) | 24 | Unrestricted | Biodegradable |
Regulatory and Analytical Challenges
- Phthalate Metabolites : Complex isomer mixtures in DiNP and DEHP complicate analytical detection, leading to underestimation of exposure in biomonitoring studies .
- Phosphate Esters : Compounds like KDNP and tricresyl phosphate face scrutiny for neurotoxicity but remain critical in niche applications (e.g., adhesives, flame retardants) .
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